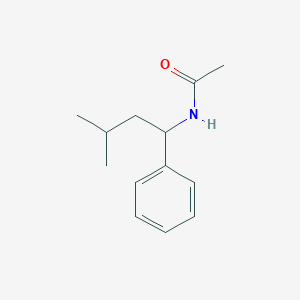![molecular formula C13H18N2O2 B6056245 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol (DMMP) is a chemical compound that belongs to the class of phenolic compounds. DMMP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol is not fully understood. However, it has been shown to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have a variety of biochemical and physiological effects. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to reduce oxidative stress, inflammation, and apoptosis, and to increase cell viability and proliferation. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to improve glucose metabolism, insulin sensitivity, and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have low toxicity and few side effects, making it a safe candidate for in vitro and in vivo studies. However, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Direcciones Futuras
There are several future directions for the study of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol. One potential direction is to further investigate the mechanism of action of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol, particularly its interactions with the Nrf2 pathway. Another direction is to explore the potential of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future studies could investigate the optimal dosage and administration of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol, as well as its potential interactions with other drugs.
Métodos De Síntesis
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2,6-dimethyl-4-hydroxyphenol with formaldehyde and morpholine. Another method involves the reaction of 2,6-dimethyl-4-nitrophenol with formaldehyde and morpholine, followed by reduction with sodium dithionite. Both of these methods result in the formation of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol with high yield and purity.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been widely used in scientific research, particularly in the field of biochemistry and physiology. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-12(8-11(2)13(10)16)9-14-15-3-5-17-6-4-15/h7-9,16H,3-6H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISMYDMRFFSSY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=N/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6056164.png)
![2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6056167.png)
![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrochloride](/img/structure/B6056180.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6056189.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B6056205.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6056221.png)

![N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)
